Ethanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)-

Protecting group chemistry Trifluoroacetimidate synthesis Carbohydrate chemistry

2,2,2-Trifluoro-N-(4-nitrophenyl)ethanimidoyl chloride is a member of the N-aryl trifluoroacetimidoyl chloride (TFAIC) class. It serves as a precursor to O-alkyl N-(4-nitrophenyl)trifluoroimidates, which have been demonstrated as stable, crystalline reagents for introducing benzyl and allyl protecting groups under mild acidic catalysis.

Molecular Formula C8H4ClF3N2O2
Molecular Weight 252.58 g/mol
CAS No. 145372-31-2
Cat. No. B12553695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanimidoyl chloride, 2,2,2-trifluoro-N-(4-nitrophenyl)-
CAS145372-31-2
Molecular FormulaC8H4ClF3N2O2
Molecular Weight252.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C(C(F)(F)F)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H4ClF3N2O2/c9-7(8(10,11)12)13-5-1-3-6(4-2-5)14(15)16/h1-4H
InChIKeyIWQPLTUVTUCFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-N-(4-nitrophenyl)ethanimidoyl Chloride (CAS 145372-31-2): A Nitro-Activated Imidoyl Chloride for Differentiated Protecting-Group Chemistry


2,2,2-Trifluoro-N-(4-nitrophenyl)ethanimidoyl chloride is a member of the N-aryl trifluoroacetimidoyl chloride (TFAIC) class. It serves as a precursor to O-alkyl N-(4-nitrophenyl)trifluoroimidates, which have been demonstrated as stable, crystalline reagents for introducing benzyl and allyl protecting groups under mild acidic catalysis [1]. Compared with other trifluoromethyl-containing building blocks, TFAICs offer notable merits of easy availability, handling, relative stability, and high reactivity [2].

Why N-Aryl Trifluoroacetimidoyl Chlorides Cannot Be Freely Interchanged: The p-Nitro Group as a Critical Reactivity Modulator


N-Aryl trifluoroacetimidoyl chlorides are not commodity reagents; the para-substituent on the N-phenyl ring profoundly alters the electron density at the imidoyl carbon and the leaving-group ability of the derived imidate. Unsubstituted phenyl, 4-methoxy, or 4-chloro analogs produce imidates that are either too labile (requiring in‑situ preparation) or insufficiently reactive for efficient acid-catalyzed transfer [1]. The 4-nitro group strikes a unique balance: it sufficiently deactivates the nitrogen lone pair to confer ambient stability, yet preserves sufficient electrophilicity at the imidate carbon for high-yielding benzylation/allylation under mild TMSOTf catalysis [1]. Selecting a generic N-aryl TFAIC without this electronic tuning risks reagent decomposition, lower coupling yields, or incompatible storage requirements.

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-N-(4-nitrophenyl)ethanimidoyl Chloride Versus Closest Analogs


Imidate Formation Yield: Para-Substituent Comparison Reveals Equivalent Synthetic Efficiency

When the target imidoyl chloride and its three closest para-substituted analogs (X = Cl, H, OMe) were converted to O-methyl N-aryl trifluoroacetimidates using K₂CO₃/MeOH, all four substrates gave essentially identical isolated yields [1]. This demonstrates that the 4-nitro compound does not sacrifice synthetic accessibility for its superior downstream stability.

Protecting group chemistry Trifluoroacetimidate synthesis Carbohydrate chemistry

Acidic Stability of Derived Imidates: Nitro-Substituted Imidate Markedly Outperforms Halogen, Hydrogen, and Methoxy Analogs

Under 2% trifluoroacetic acid in DMSO-d₆ at room temperature, O-methyl N-(4-nitrophenyl)trifluoroacetimidate exhibited the slowest degradation rate among the four para-substituted compounds tested [1]. While the unsubstituted phenyl, 4-chloro, and 4-methoxy analogs underwent rapid hydrolysis, the 4-nitro derivative maintained the majority of its structural integrity over the full 120-min monitoring period, consistent with the electron-withdrawing nitro group reducing nitrogen basicity and suppressing protonation at the imidate nitrogen [1].

Imidate stability Acid-catalyzed degradation Reagent shelf-life

Ambient Solid-State Stability of the Benzyl Reagent Derived from the Target Compound Exceeds 10 Days

O-Benzyl N-(4-nitrophenyl)trifluoroimidate, prepared from the target imidoyl chloride, was isolated as a crystalline solid and proved stable at ambient temperature for at least 10 days with no detectable decomposition [1]. This contrasts sharply with benzyl trichloroacetimidate, the current standard benzylating reagent, which is thermally labile and must be prepared and used in situ [1].

Reagent stability Benzylation Solid-state storage

High Benzylation and Allylation Yields Under Mild TMSOTf Catalysis

Using O-benzyl or O-allyl N-(4-nitrophenyl)trifluoroimidate (derived from the target chloride) with 1.2 equivalents of alcohol and catalytic TMSOTf, benzylation and allylation of representative carbohydrate alcohols proceeded to completion within 1 hour, affording isolated yields of 80–85% [1]. These yields are superior to those obtained with Zn(OTf)₂ or Yb(OTf)₂ (≤60%) and are comparable to or exceed those reported for the less stable benzyl trichloroacetimidate under analogous conditions [1].

Benzylation Allylation Carbohydrate protection TMSOTf catalysis

Class-Wide Advantages of Trifluoroacetimidoyl Chlorides Over Alternative CF₃ Building Blocks

A 2023 comprehensive review covering the period 2018–2023 concluded that trifluoroacetimidoyl chlorides (TFAICs) and their derivatives possess notable advantages over other trifluoromethyl-containing synthons, including easier availability from inexpensive starting materials, ambient handling safety, and the capacity to participate in diverse cascade annulation reactions that construct CF₃-substituted heterocycles in a single operation [1]. The 4-nitrophenyl TFAIC inherits these class-level benefits while adding the p-NO₂-specific stability/reactivity tuning described in the evidence above.

Trifluoromethyl heterocycles TFAIC building blocks Synthetic methodology

High-Value Application Scenarios for 2,2,2-Trifluoro-N-(4-nitrophenyl)ethanimidoyl Chloride Derived from Verified Differentiation Data


Preparation of Storable, Crystalline O-Benzyl and O-Allyl N-(4-Nitrophenyl)trifluoroimidate Reagents for Carbohydrate Protection

The target compound reacts with benzyl or allyl alcohol under K₂CO₃ conditions to afford bench-stable, crystalline imidate reagents [1]. These reagents enable high-yielding (80–85%) protection of base-sensitive sugar hydroxyls under mild TMSOTf catalysis and eliminate the cold-chain logistics and in-situ preparation required for traditional benzyl trichloroacetimidate [1]. This scenario is directly validated by the quantitative stability and yield data in Section 3.

Synthesis of 2-Trifluoromethylquinolines via Rh(I)-Catalyzed Cyclization of the Imidoyl Chloride with Alkynes

N-Aryl trifluoroacetimidoyl chlorides participate in Rh(I)-catalyzed coupling–cyclization with alkynes to furnish 2-trifluoromethylquinolines in good yields [2]. The 4-nitrophenyl derivative would serve as a direct entry point into this pharmacologically important scaffold, with the electron-withdrawing nitro group potentially influencing regioselectivity. This application stems from the established reactivity of the TFAIC class [2].

Building Block for CF₃-Containing Drug Candidates and Agrochemical Intermediates

The 2023 review [3] documents that TFAICs are versatile precursors for constructing diverse trifluoromethyl-substituted heterocycles—a motif present in numerous FDA-approved drugs and crop protection agents. The 4-nitrophenyl TFAIC offers the combined advantage of class-level synthetic breadth and the specific p-NO₂-mediated stability that facilitates procurement, storage, and batch-to-batch consistency in medicinal chemistry and process R&D settings.

Replacement of Thermally Labile Trichloroacetimidate Reagents in Industrial-Scale Glycosylation

In process development for oligosaccharide or glycoside manufacturing, the ambient solid-state stability (>10 days) of O-benzyl N-(4-nitrophenyl)trifluoroimidate [1] eliminates the need for cryogenic storage and just-in-time reagent generation. This directly addresses the supply-chain and safety challenges associated with benzyl trichloroacetimidate, making the target compound an enabling intermediate for scalable carbohydrate synthesis.

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